Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)-

Description

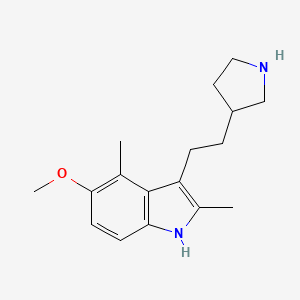

The compound Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- is a substituted indole derivative with a complex substitution pattern. Its structure includes:

- Methyl groups at positions 2 and 4 of the indole core.

- A methoxy group at position 4.

- A 3-pyrrolinyl ethyl chain at position 3.

The pyrrolinyl ethyl substituent introduces a cyclic amine moiety, which could enhance solubility in polar solvents or modulate interactions with biological targets.

Properties

CAS No. |

63938-66-9 |

|---|---|

Molecular Formula |

C17H24N2O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

5-methoxy-2,4-dimethyl-3-(2-pyrrolidin-3-ylethyl)-1H-indole |

InChI |

InChI=1S/C17H24N2O/c1-11-16(20-3)7-6-15-17(11)14(12(2)19-15)5-4-13-8-9-18-10-13/h6-7,13,18-19H,4-5,8-10H2,1-3H3 |

InChI Key |

SSDCUVJVZRDTLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=C(N2)C)CCC3CCNC3)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

Synthesis of 2,4-dimethyl-5-methoxyindole core : The indole nucleus with methyl groups at positions 2 and 4 and a methoxy group at position 5 can be synthesized by selective electrophilic substitution on the indole ring or by constructing the indole ring from appropriately substituted precursors such as substituted nitrotoluenes or anilines.

Methoxylation at C-5 : Introduction of the methoxy substituent at position 5 is typically achieved by methylation of a hydroxy group using methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the 3-(2-(3-pyrrolinyl)ethyl) Side Chain

Preparation of 3-(2-(3-pyrrolinyl)ethyl) substituent : The 3-pyrrolinyl ethyl side chain can be introduced via nucleophilic substitution or reductive amination strategies. For example, 3-(2-bromoethyl)indole derivatives can be reacted with 3-pyrroline under basic or catalytic conditions to form the desired side chain.

Coupling Reactions : Palladium-catalyzed cross-coupling or other transition-metal-catalyzed methods may be employed to attach the pyrrolinyl ethyl group to the 3-position of the indole ring.

Reduction and Functional Group Adjustments

If the 3-pyrrolinyl group is introduced as a precursor (e.g., pyrrolidine), selective oxidation or dehydrogenation can convert it to the 3-pyrrolinyl moiety.

Protecting groups may be used during synthesis to prevent side reactions on sensitive functional groups such as the methoxy or methyl substituents.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Formation of substituted indole core | Condensation of substituted nitrotoluene with diethyl oxalate, base (t-BuOK), reduction (H2/Pt) | Construct 2,4-dimethyl-5-methoxyindole nucleus |

| 2 | Methoxylation | Methyl iodide or dimethyl sulfate, base | Introduce methoxy group at C-5 |

| 3 | Side chain attachment | Nucleophilic substitution with 3-pyrroline or Pd-catalyzed coupling | Attach 3-(2-(3-pyrrolinyl)ethyl) group at C-3 |

| 4 | Functional group modification | Selective oxidation or deprotection steps | Adjust side chain oxidation state |

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Core

-

Nitration/Sulfonation : Limited by steric hindrance from methyl groups.

-

Halogenation : Occurs at C6 or C7 positions under mild conditions (e.g., NCS in DMF) .

-

Friedel-Crafts Alkylation/Acylation : Requires Lewis acids (AlCl₃) but is hindered by the methoxy group’s electron-donating effect .

Functionalization of the Pyrrolinyl-Ethyl Side Chain

The 3-(2-(3-pyrrolinyl)ethyl) substituent participates in:

-

Alkylation : The pyrrolinyl nitrogen undergoes quaternization with alkyl halides (e.g., CH₃I) in polar aprotic solvents .

-

Oxidation : The pyrrolinyl ring is susceptible to oxidation with mCPBA, forming an N-oxide .

-

Cyclization : Under acidic conditions (e.g., HCOOH), intramolecular cyclization forms spiro-pyrroloindole derivatives .

Reductive Transformations

-

Indole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the indole to 2,3-dihydroindole while preserving the pyrrolinyl group .

-

Nitrile Reduction : If present in analogs, LiAlH₄ reduces nitriles to amines without affecting amides .

Oxidative Reactions

-

Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group to yield a phenolic derivative .

-

Side Chain Oxidation : KMnO₄ oxidizes the ethyl-pyrrolinyl chain to carboxylic acid derivatives .

Biological Interactions

While direct data is limited, structural analogs exhibit:

-

Receptor Binding : Interaction with serotonin receptors due to the indole scaffold .

-

Enzyme Inhibition : Competitive inhibition of monoamine oxidase (MAO) via the pyrrolinyl moiety .

Key Reaction Conditions and Yields

Stability and Side Reactions

-

Acid Sensitivity : Strong acids (HCl, H₂SO₄) cause polymerization of the indole ring.

-

Radical Rearrangements : UV light induces C3–C2 bond cleavage in analogs, forming fragmented products .

Spectral Characterization

Reaction products are validated via:

Scientific Research Applications

Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.

Medicine: This compound and its derivatives are investigated for their anticancer, antiviral, and antimicrobial properties.

Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- involves its interaction with various molecular targets. The indole ring can bind to receptors and enzymes, modulating their activity. This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis. The methoxy and dimethyl groups, along with the pyrrolinyl ethyl side chain, contribute to its binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares the structural features, synthesis, and properties of the target compound with those of analogous indole derivatives reported in the literature.

Structural and Functional Group Comparisons

Key Observations :

- The target’s methoxy group at position 5 contrasts with the furoylamino (in 6c) or furyl (in 3c) groups in other derivatives.

- The 3-pyrrolinyl ethyl chain in the target introduces a nitrogen-containing heterocycle, unlike the pyrazole or fused azepine systems in 3c and 6c . This may enhance solubility or enable coordination with metal catalysts .

Key Observations :

- The target’s synthesis may require alkylation or amination steps to introduce the pyrrolinyl ethyl group, contrasting with the acylation/cyclization routes for 6c and 3c .

- The use of phosphorous oxychloride in 3c suggests that similar reagents might facilitate cyclization or dehydration in the target’s synthesis .

Physicochemical and Spectroscopic Properties

Key Observations :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)indole, and what analytical techniques are critical for confirming its structure?

- Synthesis Methods :

- CuI-catalyzed Click Chemistry : A CuI-mediated azide-alkyne cycloaddition (e.g., coupling 3-(2-azidoethyl)-5-fluoroindole with alkynes in PEG-400/DMF) yields substituted indoles. Yields (~42%) can be improved by optimizing stoichiometry and reaction time .

- Acid-Catalyzed Cyclization : Refluxing precursors (e.g., 3-formylindole derivatives) in acetic acid with sodium acetate facilitates cyclization. Recrystallization from DMF/acetic acid ensures purity .

- Ruthenium-Catalyzed Dehydrogenative N-Heterocyclization : A (μ-oxo)tetraruthenium cluster with dppbz ligand converts 2-(2-aminoaryl)ethyl alcohols to indoles without oxidants, producing H₂ as a byproduct .

- Analytical Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (for fluorinated analogs) confirm substituent positions and purity .

- Mass Spectrometry : FAB-HRMS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

Q. How can researchers optimize the reaction conditions to improve the yield of this indole derivative in multi-step syntheses?

- Key Variables :

- Catalyst Loading : Adjust CuI or Ru catalyst concentrations to suppress side reactions (e.g., dimerization) .

- Solvent Choice : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates, while toluene/xylene suits high-temperature cyclization .

- Temperature Control : Reactions >130°C improve cyclization efficiency but may require inert atmospheres (Ar) to prevent oxidation .

- Workup Strategies :

- Use rapid column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate products .

- Recrystallization from DMF/acetic acid removes unreacted starting materials .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory spectral data (e.g., NMR vs. X-ray) when characterizing this compound?

- Cross-Validation :

- Compare experimental NMR shifts with DFT-predicted chemical shifts to identify misassignments .

- Use SHELXL refinement to resolve discrepancies between crystallographic data and NMR-derived conformers .

- Dynamic Effects :

- Variable-temperature NMR can detect rotational barriers (e.g., methoxy or pyrrolinyl groups) that cause splitting in spectra .

Q. How can computational modeling (e.g., QSAR, DFT) predict the biological activity or reactivity of this indole derivative?

- QSAR Studies :

- Support Vector Machine (SVM) models correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., antioxidant or receptor-binding profiles) .

- DFT Applications :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Simulate docking poses with protein targets (e.g., enzymes or receptors) to prioritize synthetic targets .

Q. What are the challenges in designing radiofluorinated analogs for in vivo tracking, and how can SNAr reactions be adapted?

- Radiolabeling Challenges :

- The meta-methoxy group in the indole ring deactivates SNAr reactions, requiring harsh conditions (e.g., high temp, strong bases) for ¹⁸F incorporation .

- Prosthetic Groups :

- Attach ¹⁸F-labeled pyridine or thiazole moieties via CuAAC click chemistry, leveraging orthogonal functional groups (e.g., azides) on the indole scaffold .

Q. How do competing reaction pathways (e.g., dimerization vs. cyclization) affect the synthesis, and how can they be controlled?

- Mechanistic Insights :

- Dimerization is favored under dilute conditions or with excess base. Use high concentrations (≥0.1 M) and stoichiometric acid (e.g., p-toluenesulfonic acid) to drive cyclization .

- Catalyst Design :

- Ru clusters with bulky ligands (dppbz) suppress β-hydride elimination, reducing alkene byproducts during dehydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.